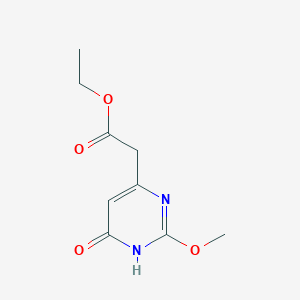
5-Bromo-1-ethoxy-2-fluoro-3-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-ethoxy-2-fluoro-3-iodobenzene is an organic compound with the molecular formula C8H7BrFIO and a molecular weight of 344.95 g/mol . This compound is characterized by the presence of bromine, ethoxy, fluorine, and iodine substituents on a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-ethoxy-2-fluoro-3-iodobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethoxy-2-fluoro-3-iodobenzene using bromine or a bromine source under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available benzene derivatives. The process includes halogenation, alkylation, and subsequent substitution reactions under optimized conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-ethoxy-2-fluoro-3-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or iodine atoms can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The benzene ring can undergo further electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative, while oxidation can produce a quinone derivative .
Scientific Research Applications
5-Bromo-1-ethoxy-2-fluoro-3-iodobenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the development of bioactive compounds and probes for biological studies.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1-ethoxy-2-fluoro-3-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of multiple halogen atoms and an ethoxy group on the benzene ring influences its electronic properties, making it a versatile intermediate for various chemical transformations . The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,3-difluoro-2-iodobenzene: Similar structure but with an additional fluorine atom.
1-Bromo-5-chloro-2-fluoro-4-iodobenzene: Contains chlorine instead of an ethoxy group.
Uniqueness
5-Bromo-1-ethoxy-2-fluoro-3-iodobenzene is unique due to the presence of an ethoxy group, which can influence its reactivity and solubility compared to other similar compounds. This makes it a valuable intermediate for specific synthetic applications where the ethoxy group plays a crucial role .
Properties
Molecular Formula |
C8H7BrFIO |
|---|---|
Molecular Weight |
344.95 g/mol |
IUPAC Name |
5-bromo-1-ethoxy-2-fluoro-3-iodobenzene |
InChI |
InChI=1S/C8H7BrFIO/c1-2-12-7-4-5(9)3-6(11)8(7)10/h3-4H,2H2,1H3 |
InChI Key |
JXYGHQMKGITITP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)Br)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B14030762.png)
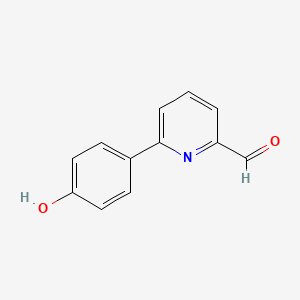
![2-(2-Methoxy-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14030778.png)
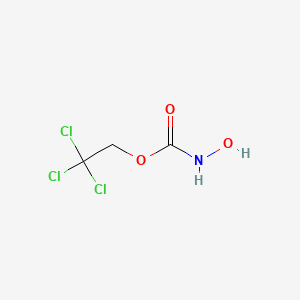
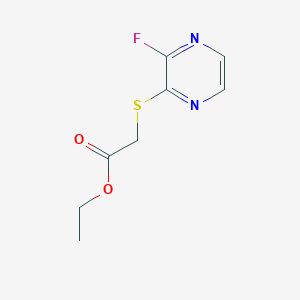
![6-(Methylamino)spiro[3.3]heptan-2-OL](/img/structure/B14030786.png)

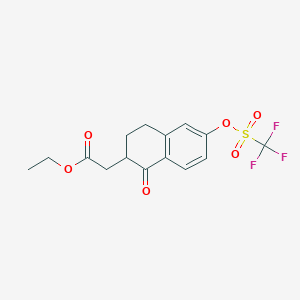
![(1S,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14030811.png)
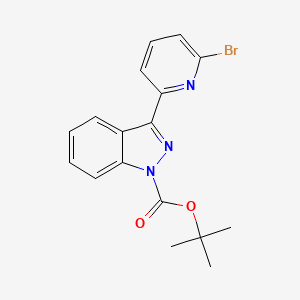
![2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one](/img/structure/B14030816.png)
